Cas no 338421-84-4 (1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol)
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-2-ol
- Bionet1_001808
- Oprea1_143964
- HMS573G10
- 1-[4-(2-fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
- 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
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- Inchi: 1S/C20H25FN2OS/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,17,24H,10-15H2,1H3
- InChI Key: BIGSIBNBKRRHEV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)CC(CN1CCN(C2C=CC=CC=2F)CC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 384
- XLogP3: 3.9
- Topological Polar Surface Area: 52
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4H-457S-1MG |
1-[4-(2-fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol |
338421-84-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-457S-5MG |
1-[4-(2-fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol |
338421-84-4 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-457S-10MG |
1-[4-(2-fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol |
338421-84-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-457S-50MG |
1-[4-(2-fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol |
338421-84-4 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-457S-100MG |
1-[4-(2-fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol |
338421-84-4 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
Research Brief on 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol (CAS: 338421-84-4)
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol (CAS: 338421-84-4) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential pharmacological properties, particularly its interactions with neurotransmitter receptors and its implications for therapeutic applications. This research brief synthesizes the latest findings related to this compound, providing insights into its molecular mechanisms, biological activity, and potential clinical relevance.
The compound's structure features a fluorophenylpiperazine moiety linked to a propanol chain with a methylphenylsulfanyl substituent. This unique configuration has been hypothesized to confer selective binding affinity for serotonin and dopamine receptors, making it a candidate for the development of novel psychotropic agents. Recent in vitro studies have demonstrated its ability to modulate receptor activity, with promising results in models of neurological and psychiatric disorders.
One of the key advancements in the study of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is the elucidation of its pharmacokinetic profile. Research indicates that the compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. These properties are critical for its potential use as a therapeutic agent, as they influence bioavailability and dosing regimens. Additionally, recent toxicity studies have shown a favorable safety profile at therapeutic concentrations, further supporting its development.
In terms of biological activity, the compound has been investigated for its effects on neurotransmitter systems. Preclinical studies suggest that it acts as a partial agonist at specific serotonin receptor subtypes, which may underlie its anxiolytic and antidepressant-like effects in animal models. Furthermore, its interaction with dopamine receptors has been explored, with findings indicating potential utility in the treatment of movement disorders and schizophrenia. These dual mechanisms of action highlight the compound's versatility and broad therapeutic potential.
Recent synthetic chemistry efforts have also focused on optimizing the production of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol. Advances in catalytic methods and green chemistry approaches have improved yield and purity, facilitating larger-scale production for further research and development. These technological improvements are expected to accelerate the compound's transition from the laboratory to clinical trials.
Looking ahead, the next phase of research will likely involve detailed in vivo studies to validate the compound's efficacy and safety in more complex biological systems. Collaborative efforts between academic institutions and pharmaceutical companies are anticipated to play a pivotal role in advancing this research. The compound's unique pharmacological profile positions it as a promising candidate for addressing unmet medical needs in neurology and psychiatry.
In conclusion, 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol (CAS: 338421-84-4) represents a compelling area of study in chemical biology and medicinal chemistry. Its multifaceted interactions with neurotransmitter systems, combined with a favorable pharmacokinetic and safety profile, underscore its potential as a therapeutic agent. Continued research and development efforts will be essential to fully realize its clinical applications and contribute to the advancement of neuropharmacology.
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